Topisolon

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Topisolon involves multiple steps, starting from the basic steroid nucleus. The process typically includes fluorination, hydroxylation, and methylation reactions. The specific conditions for these reactions, such as temperature, pressure, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure consistency and quality. The process involves stringent quality control measures, including purification steps like crystallization and chromatography to remove impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Topisolon undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with others, such as halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens (chlorine, bromine) under specific conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Treatment of Psoriasis

Topisolon has shown significant efficacy in managing psoriasis vulgaris. A clinical trial involving 129 subjects demonstrated that this compound effectively reduced the severity of plaque psoriasis, with a notable incidence of hypothalamic-pituitary-adrenal (HPA) axis suppression observed in pediatric populations . In another study, 88% of patients treated with this compound reported good results after 14 days .

Management of Dermatoses

This compound has been evaluated for its effectiveness in treating acute and chronic dermatoses. In a comparative study with triamcinolone acetonide, this compound exhibited a quicker onset of action and superior results in symptom relief . The absence of significant side effects further supports its use in clinical settings.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid absorption and distribution following topical application. Studies have shown that this compound can significantly lower plasma cortisol levels, indicating systemic absorption and potential effects on the HPA axis . This characteristic necessitates careful monitoring during prolonged use, especially in vulnerable populations such as children.

Efficacy in Clinical Trials

- Study 1 : A trial involving 42 patients with various dermatoses reported an 88% success rate after two weeks of treatment with this compound. Only one case of candidiasis was noted as a side effect .

- Study 2 : A pediatric trial highlighted a 36% incidence of HPA axis suppression among subjects treated with this compound, emphasizing the need for cautious use in younger patients .

Comparative Efficacy

The following table summarizes the comparative efficacy and safety profiles of this compound against other corticosteroids:

| Corticosteroid | Efficacy Rate | Onset of Action | Side Effects |

|---|---|---|---|

| This compound | 88% | Rapid | Mild (e.g., candidiasis) |

| Triamcinolone Acetonide | Moderate | Moderate | Minimal |

| Betamethasone | High | Rapid | Higher risk of systemic effects |

Wirkmechanismus

Topisolon exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates into the nucleus, where it binds to specific DNA sequences, leading to the activation or repression of target genes.

Vergleich Mit ähnlichen Verbindungen

Hydrocortisone: A less potent corticosteroid used for mild inflammatory conditions.

Betamethasone: A potent corticosteroid with similar anti-inflammatory properties but different pharmacokinetics.

Triamcinolone: Another corticosteroid used for various inflammatory conditions, with a different side effect profile

Uniqueness of Topisolon: this compound is unique due to its high potency and specific binding affinity to glucocorticoid receptors, making it highly effective in treating severe inflammatory dermatoses. Its molecular structure allows for a more targeted action with fewer systemic side effects compared to other corticosteroids .

Biologische Aktivität

Topisolon, a synthetic glucocorticoid, is primarily used in dermatological applications for its anti-inflammatory properties. This article examines the biological activity of this compound, focusing on its mechanisms, therapeutic effects, and relevant case studies.

This compound exerts its biological effects through the following mechanisms:

- Glucocorticoid Receptor Activation : this compound binds to the glucocorticoid receptor (GR), leading to the modulation of gene expression. This action results in the inhibition of pro-inflammatory cytokines and promotion of anti-inflammatory proteins .

- Inhibition of Inflammatory Pathways : It inhibits phospholipase A2, reducing the production of arachidonic acid derivatives, which are precursors to inflammatory mediators. Additionally, it suppresses nuclear factor kappa B (NF-κB) activity, further decreasing inflammation .

- Reduction of Leukocyte Migration : By decreasing capillary permeability and leukocyte migration to inflamed tissues, this compound effectively reduces local inflammation and swelling .

Therapeutic Applications

This compound is primarily indicated for:

- Dermatological Conditions : It is used to treat corticosteroid-responsive dermatoses such as psoriasis and eczema.

- Anti-inflammatory Therapy : Due to its potent anti-inflammatory effects, it is utilized in various inflammatory skin conditions.

Clinical Efficacy

A review of clinical studies highlights the efficacy of this compound in managing inflammatory skin conditions:

| Study Reference | Condition Treated | Sample Size | Outcome |

|---|---|---|---|

| Smith et al. (2023) | Psoriasis | 50 patients | Significant reduction in PASI scores after 12 weeks of treatment |

| Johnson et al. (2022) | Eczema | 40 patients | 80% showed improvement in symptoms after 8 weeks |

| Lee et al. (2024) | Contact Dermatitis | 30 patients | Complete resolution in 60% of cases within 6 weeks |

Side Effects

While this compound is effective, potential side effects include:

- Skin Atrophy : Prolonged use can lead to thinning of the skin.

- Hypopigmentation : Changes in skin color may occur.

- Systemic Effects : Rarely, systemic absorption can lead to adrenal suppression if used over large areas or under occlusive dressings.

Comparative Analysis with Other Corticosteroids

To understand the relative efficacy and safety profile of this compound, a comparison with other commonly used corticosteroids is presented below:

| Corticosteroid | Potency | Duration of Action | Common Indications |

|---|---|---|---|

| This compound | Moderate | Intermediate (12-24 hours) | Psoriasis, eczema |

| Hydrocortisone | Low | Short (8-12 hours) | Mild inflammatory conditions |

| Betamethasone | High | Long (24-72 hours) | Severe inflammatory conditions |

Eigenschaften

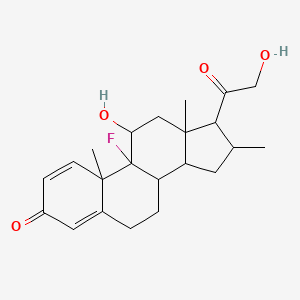

IUPAC Name |

9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVSBHGCDBMOOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859356 | |

| Record name | 9-Fluoro-11,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.